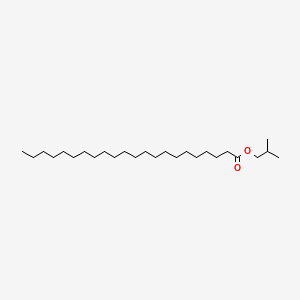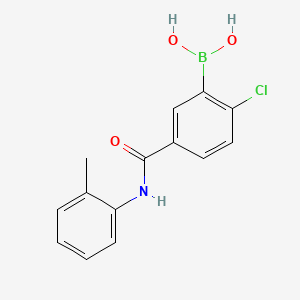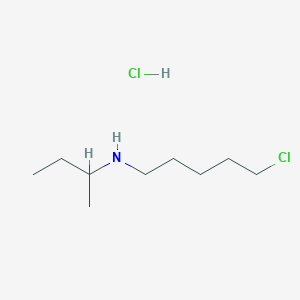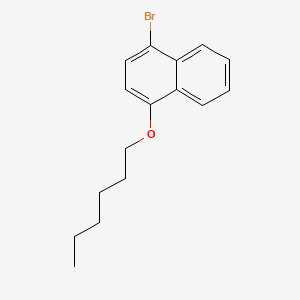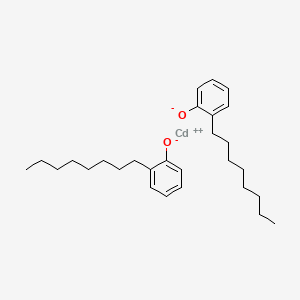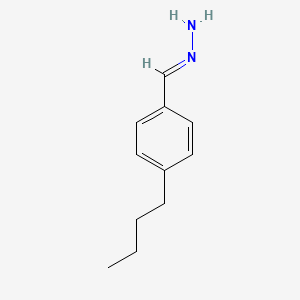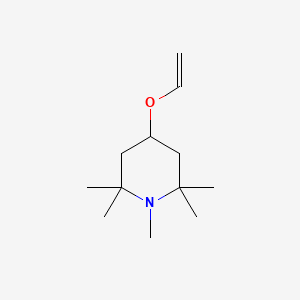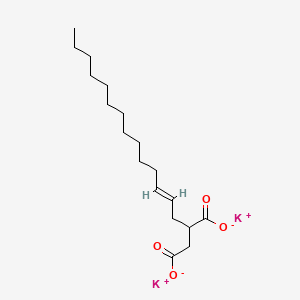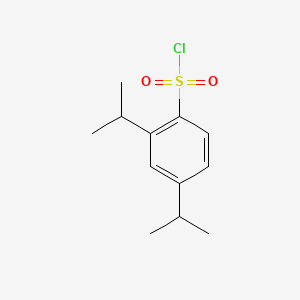
Methylpurinethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
These compounds are aromatic heterocyclic compounds containing a purine moiety, which is formed by a pyrimidine ring fused to an imidazole ring . Methylpurinethiol has been studied for its various biological and chemical properties, making it a compound of interest in multiple scientific fields.
Vorbereitungsmethoden
Methylpurinethiol can be synthesized through several methods. One common synthetic route involves the reaction of an alkyl halide with thiourea to form an intermediate isothiouronium salt, which is then hydrolyzed to yield the thiol . This method is advantageous as it avoids the isolation of intermediates and can be carried out in a single step. Industrial production methods often involve similar nucleophilic substitution reactions, utilizing thiourea or other sulfur-containing nucleophiles to achieve the desired thiol product .
Analyse Chemischer Reaktionen
Methylpurinethiol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Wissenschaftliche Forschungsanwendungen
Methylpurinethiol has a wide range of applications in scientific research:
Biology: this compound has been used in genetic studies as a counterselectable marker.
Medicine: This compound derivatives, such as 6-Methylpurine-β-D-riboside, have shown antitumor activity in various human tumor cell lines. These compounds are being investigated for their potential use in cancer therapy.
Wirkmechanismus
The mechanism of action of Methylpurinethiol involves its interaction with specific molecular targets and pathways. For instance, 6-Methylpurine can inhibit purine nucleoside phosphorylase, an enzyme involved in purine metabolism . This inhibition can disrupt nucleic acid synthesis, leading to cell death, particularly in rapidly proliferating cells such as cancer cells . The compound’s ability to interfere with nucleic acid biosynthesis makes it a potent antineoplastic agent.
Vergleich Mit ähnlichen Verbindungen
Methylpurinethiol can be compared with other purine derivatives such as mercaptopurine and thioguanine:
Mercaptopurine: Like this compound, mercaptopurine is an antimetabolite that interferes with nucleic acid synthesis.
Thioguanine: Thioguanine is another purine analog used in cancer therapy.
These compounds share similar mechanisms of action but differ in their specific applications and efficacy profiles, highlighting the uniqueness of this compound in its various research and therapeutic uses.
Eigenschaften
CAS-Nummer |
1320-84-9 |
|---|---|
Molekularformel |
C6H6N4S |
Molekulargewicht |
166.21 g/mol |
IUPAC-Name |
2-methyl-7,9-dihydropurine-8-thione |
InChI |
InChI=1S/C6H6N4S/c1-3-7-2-4-5(8-3)10-6(11)9-4/h2H,1H3,(H2,7,8,9,10,11) |
InChI-Schlüssel |
QSFLEZMDDLWDPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C2C(=N1)NC(=S)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


